Propargyl-PEG2-t-Butylester

Übersicht

Beschreibung

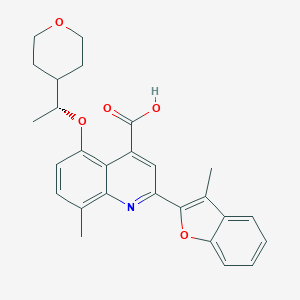

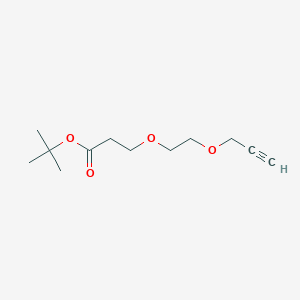

Propargyl-PEG2-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is widely used in various chemical and biological applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG2-t-butyl ester has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Propargyl-PEG2-t-butyl ester is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG2-t-butyl ester involves the formation of a stable triazole linkage with its targets . This reaction is facilitated by the propargyl group in the presence of copper, a process known as copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG2-t-butyl ester are characterized by its solubility in aqueous media . The hydrophilic PEG spacer in the compound increases its solubility, which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the action of Propargyl-PEG2-t-butyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can potentially modify the function of these targets, leading to molecular and cellular effects.

Action Environment

The action of Propargyl-PEG2-t-butyl ester can be influenced by environmental factors such as the presence of copper and the pH of the environment . Copper is required for the copper-catalyzed azide-alkyne Click Chemistry, and acidic conditions are needed for the deprotection of the t-butyl protected carboxyl group .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making Propargyl-PEG2-t-butyl ester a valuable reagent for bioconjugation and labeling studies. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

Propargyl-PEG2-t-butyl ester influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can be used to label proteins, nucleic acids, and other biomolecules, enabling the study of their localization, interactions, and functions within cells . The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, thereby minimizing potential cytotoxic effects . The specific cellular effects of Propargyl-PEG2-t-butyl ester may vary depending on the nature of the conjugated biomolecule and the experimental conditions.

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG2-t-butyl ester involves its participation in copper-catalyzed azide-alkyne Click Chemistry. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG2-t-butyl ester may change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Prolonged exposure to acidic conditions may lead to the deprotection of the t-butyl group, resulting in changes in the compound’s reactivity and functionality

Dosage Effects in Animal Models

The effects of Propargyl-PEG2-t-butyl ester in animal models may vary with different dosages. While specific dosage studies on Propargyl-PEG2-t-butyl ester are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester may reduce non-specific interactions and minimize potential cytotoxic effects

Metabolic Pathways

Propargyl-PEG2-t-butyl ester is involved in metabolic pathways related to its participation in Click Chemistry reactions. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .

Transport and Distribution

Propargyl-PEG2-t-butyl ester is transported and distributed within cells and tissues through its interactions with biomolecules. The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, facilitating its transport and distribution within cells . The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules, enabling its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of Propargyl-PEG2-t-butyl ester is influenced by its interactions with biomolecules and its participation in Click Chemistry reactions. The propargyl group of Propargyl-PEG2-t-butyl ester reacts with azide-bearing compounds or biomolecules, allowing for its selective localization in specific cellular compartments . The hydrophilic PEG spacer in Propargyl-PEG2-t-butyl ester enhances its solubility and reduces non-specific interactions, facilitating its subcellular localization and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Propargyl-PEG2-t-butyl ester typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further implementation in synthetic schemes via alkyne functionality . The esterification process is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods: In industrial settings, the synthesis of Propargyl-PEG2-t-butyl ester involves the use of propargyl alcohol and t-butyl chloroformate under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Propargyl-PEG2-t-butyl ester undergoes various chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.

Deprotection Reactions: Under acidic conditions, the t-butyl ester group can be removed to yield the free carboxylic acid.

Common Reagents and Conditions:

Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

Acidic Conditions: Employed to deprotect the t-butyl ester group.

Major Products Formed:

Triazole Linkages: Formed during Click Chemistry reactions.

Free Carboxylic Acid: Obtained after deprotection of the t-butyl ester group.

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG3-t-butyl ester: Similar to Propargyl-PEG2-t-butyl ester but with an additional PEG unit, providing increased solubility and flexibility.

Propargyl-PEG4-t-butyl ester: Contains four PEG units, offering even greater solubility and flexibility compared to Propargyl-PEG2-t-butyl ester.

Uniqueness: Propargyl-PEG2-t-butyl ester is unique due to its balanced properties of solubility and reactivity. The presence of two PEG units provides sufficient solubility in aqueous media, while the propargyl group allows for efficient Click Chemistry reactions. The t-butyl ester group offers protection for the carboxyl group, which can be selectively removed under acidic conditions .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-5-7-14-9-10-15-8-6-11(13)16-12(2,3)4/h1H,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPARWKDJMUCBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

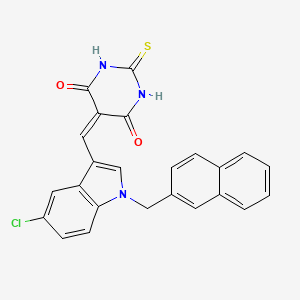

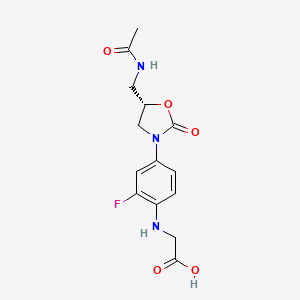

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

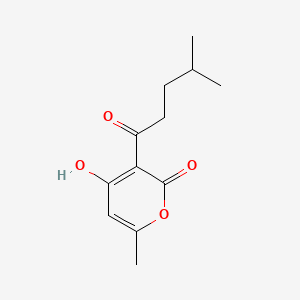

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)

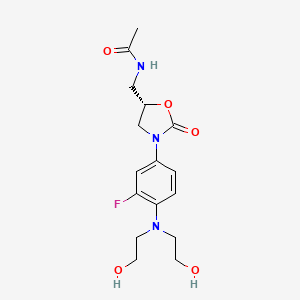

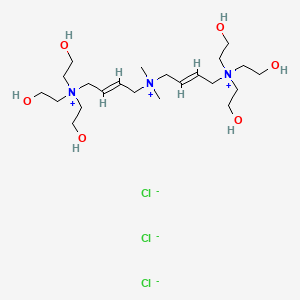

![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)